![molecular formula C9H16ClN B13483956 3-Cyclobutylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13483956.png)
3-Cyclobutylbicyclo[1.1.1]pentan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclobutylbicyclo[1.1.1]pentan-1-amine hydrochloride is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structures, which make them valuable in various fields such as materials science, drug discovery, and organic synthesis. The bicyclo[1.1.1]pentane framework is particularly interesting due to its ability to add three-dimensional character and saturation to molecules, enhancing their solubility, potency, and metabolic stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutylbicyclo[1.1.1]pentan-1-amine hydrochloride typically involves the construction of the bicyclo[1.1.1]pentane framework through carbene insertion into the central bond of bicyclo[1.1.0]butanes or via radical or nucleophilic addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, making them suitable for both laboratory and industrial production.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, followed by purification processes such as column chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclobutylbicyclo[1.1.1]pentan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Cyclobutylbicyclo[1.1.1]pentan-1-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules with enhanced properties.
Biology: Investigated for its potential as a bioisostere, replacing traditional functional groups in drug molecules to improve their pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 3-Cyclobutylbicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. As a bioisostere, it can mimic the behavior of traditional functional groups, enhancing the solubility, potency, and metabolic stability of drug molecules. This compound can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
- 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
- 3-tert-Butylbicyclo[1.1.1]pentan-1-amine hydrochloride
Comparison: Compared to similar compounds, 3-Cyclobutylbicyclo[1.1.1]pentan-1-amine hydrochloride is unique due to its cyclobutyl group, which can impart different steric and electronic properties. This uniqueness can lead to variations in solubility, potency, and metabolic stability, making it a valuable compound for specific applications in drug discovery and materials science .
Properties
Molecular Formula |
C9H16ClN |
|---|---|
Molecular Weight |
173.68 g/mol |
IUPAC Name |
3-cyclobutylbicyclo[1.1.1]pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H15N.ClH/c10-9-4-8(5-9,6-9)7-2-1-3-7;/h7H,1-6,10H2;1H |
InChI Key |
YKMNBOOYCKRDRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C23CC(C2)(C3)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate](/img/structure/B13483875.png)
![1-{6-[4-(Trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B13483887.png)
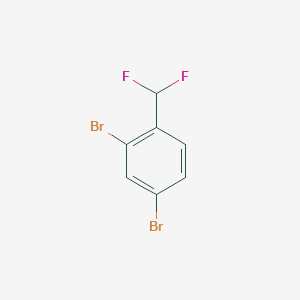
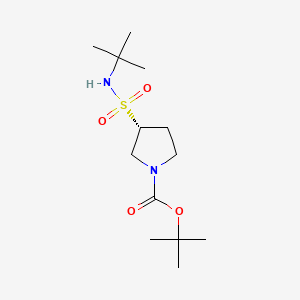
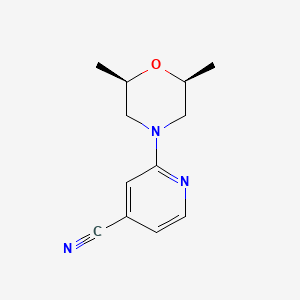
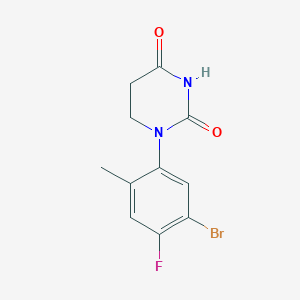

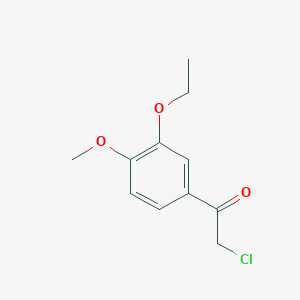
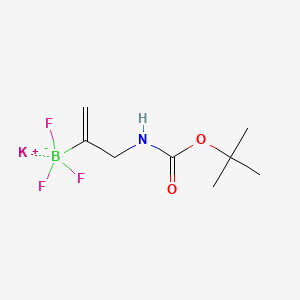
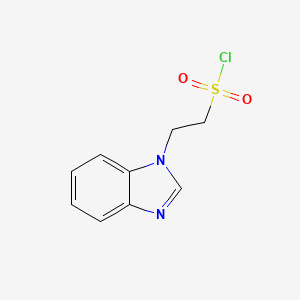
![1-butyl-2-((1E,3Z,5E)-5-(1-butylbenzo[cd]indol-2(1H)-ylidene)-3-chloropenta-1,3-dien-1-yl)benzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B13483947.png)
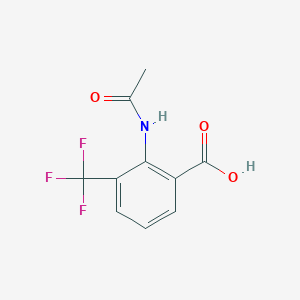
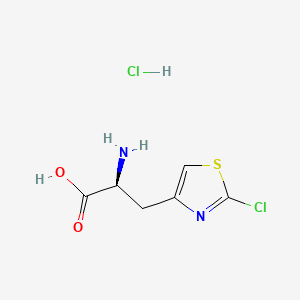
![2-[(6-Amino-2,3-dichlorophenyl)disulfanyl]-3,4-dichloroaniline](/img/structure/B13483959.png)
